Miransertib

Vue d'ensemble

Description

Il a montré des résultats prometteurs dans les essais cliniques pour le traitement de diverses affections, notamment les tumeurs pilotées par PI3K/Akt, le syndrome de Proteus et les troubles du spectre de croissance liés à PIK3CA . Le miransertib a également démontré son efficacité contre Leishmania, l'agent causal de la leishmaniose .

Méthodes De Préparation

La synthèse du miransertib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir le rendement et la pureté du produit souhaité .

Les méthodes de production industrielle du this compound sont conçues pour optimiser le processus de synthèse pour la fabrication à grande échelle. Cela comprend l'utilisation de réacteurs à haut débit, de la chimie en flux continu et de techniques de purification avancées pour garantir la qualité et l'extensibilité du produit .

Analyse Des Réactions Chimiques

Le miransertib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des formes réduites de this compound.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques sur la molécule de this compound.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées de this compound .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme sonde chimique pour étudier la voie de signalisation d'Akt et son rôle dans divers processus cellulaires. Il aide les chercheurs à comprendre les mécanismes moléculaires sous-jacents aux fonctions médiées par Akt.

Biologie : En recherche biologique, le this compound est utilisé pour étudier les effets de l'inhibition d'Akt sur la prolifération, la survie et l'apoptose des cellules.

Médecine : Cliniquement, le this compound est évalué pour son potentiel thérapeutique dans le traitement des tumeurs pilotées par PI3K/Akt, du syndrome de Proteus et des troubles du spectre de croissance liés à PIK3CA.

Industrie : Dans l'industrie pharmaceutique, le this compound est en cours de développement comme candidat médicament potentiel pour diverses indications.

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la kinase Akt. Akt est un effecteur crucial de la voie de signalisation de la phosphoinositide 3-kinase (PI3K), qui régule divers processus cellulaires, notamment la croissance, la survie et le métabolisme des cellules. En se liant au site allostérique d'Akt, le this compound empêche son activation et la phosphorylation subséquente des cibles en aval .

L'inhibition d'Akt par le this compound entraîne la suppression des voies de signalisation médiées par Akt, ce qui entraîne une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une diminution de la croissance tumorale. De plus, il a été démontré que le this compound améliore l'autophagie dans certains contextes cellulaires, contribuant à ses effets thérapeutiques .

Applications De Recherche Scientifique

Overview

Leishmaniasis is a parasitic disease caused by Leishmania species, leading to significant morbidity worldwide. Traditional treatments often face challenges such as toxicity and resistance.

Efficacy Studies

A study demonstrated that Miransertib exhibits potent anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. The compound was effective against both promastigotes and intracellular amastigotes within macrophages, enhancing mTOR-dependent autophagy as a mechanism for killing the parasites. In vivo studies showed that this compound significantly reduced parasite load in infected mice, comparable to established treatments like miltefosine .

Summary Table: Efficacy Against Leishmaniasis

| Study Type | Pathogen | Efficacy Observed | Notes |

|---|---|---|---|

| In Vitro | L. donovani | High susceptibility | Effective against both life stages |

| In Vitro | L. amazonensis | High susceptibility | Enhanced autophagy in macrophages |

| In Vivo | BALB/c mice | Significant reduction | Comparable to miltefosine |

Overview

PIK3CA-related overgrowth spectrum encompasses a range of rare disorders caused by activating mutations in the PIK3CA gene, leading to abnormal tissue growth.

Clinical Case Studies

This compound has been investigated in clinical settings for its potential benefits in patients with PROS:

- Case Study 1 : A patient with severe CLOVES syndrome experienced significant reductions in abdominal overgrowth and improved quality of life after 22 months of treatment with this compound .

- Case Study 2 : Another patient with facial infiltrating lipomatosis reported decreased seizure frequency and improved functional outcomes during treatment .

Summary Table: Clinical Outcomes for PROS Patients

| Patient Condition | Treatment Duration | Key Outcomes | Side Effects |

|---|---|---|---|

| CLOVES variant | 22 months | 15% reduction in fatty overgrowth | None significant |

| Facial infiltrating lipomatosis | 22 months | Reduction in seizure burden | None significant |

Safety Profile

This compound has shown a favorable safety profile across various studies. Commonly reported side effects include mild fatigue and transient liver enzyme elevations, which were manageable and did not necessitate discontinuation of therapy . Long-term follow-up indicates sustained benefits with minimal adverse effects .

Mécanisme D'action

Miransertib exerts its effects by selectively inhibiting the Akt kinase. Akt is a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes, including cell growth, survival, and metabolism. By binding to the allosteric site of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets .

The inhibition of Akt by this compound leads to the suppression of Akt-mediated signaling pathways, resulting in reduced cell proliferation, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to enhance autophagy in certain cellular contexts, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Le miransertib fait partie d'une classe d'inhibiteurs d'Akt qui comprend d'autres composés tels que MK-2206, le capivasertib (AZD5363) et l'ipatasertib. Ces composés partagent un mécanisme d'action similaire en ciblant la kinase Akt, mais ils diffèrent par leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques .

MK-2206 : Un inhibiteur allostérique d'Akt avec un profil de liaison différent de celui du this compound. Il a montré son efficacité dans des modèles précliniques de cancer mais a des propriétés pharmacocinétiques distinctes.

Capivasertib (AZD5363) : Un inhibiteur d'Akt compétitif avec l'ATP qui a démontré une activité clinique chez les patients atteints de tumeurs mutantes Akt1 E17K. Il diffère du this compound par son mode de liaison et sa sélectivité.

Ipatasertib : Un autre inhibiteur d'Akt compétitif avec l'ATP avec un spectre d'activité plus large contre différentes isoformes d'Akt. .

La particularité du this compound réside dans son inhibition allostérique sélective d'Akt, qui offre un mécanisme d'action distinct par rapport aux inhibiteurs compétitifs avec l'ATP. Cette sélectivité peut offrir des avantages en termes d'effets hors cible réduits et de profils de sécurité améliorés .

Activité Biologique

Miransertib, also known as ARQ 092, is a selective inhibitor of the AKT (protein kinase B) signaling pathway, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating conditions associated with dysregulated AKT activity, such as certain cancers and rare genetic disorders like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).

This compound functions as an allosteric inhibitor of AKT, binding both the active and inactive forms of the enzyme. This binding prevents the membrane localization of AKT and promotes its dephosphorylation, thereby inhibiting its activity. The compound selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3), making it a potent candidate for therapeutic interventions in diseases characterized by aberrant AKT signaling .

Anti-Leishmanial Activity

Recent studies have demonstrated that this compound exhibits significant anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro experiments showed that this compound effectively reduced the viability of cultured promastigotes and intracellular amastigotes within macrophages. Notably, it enhanced mTOR-dependent autophagy in infected macrophages, contributing to the elimination of the parasites. In vivo studies in BALB/c mice indicated that oral administration of this compound resulted in a considerable reduction of parasite burden in both liver and spleen compared to standard treatments like miltefosine .

| Study Type | Infection Model | Treatment | Outcome |

|---|---|---|---|

| In vitro | L. donovani | This compound | Effective against promastigotes and amastigotes |

| In vivo | BALB/c mice | Oral this compound | Significant reduction in liver and spleen parasite load |

Vascular Malformations

This compound has also been investigated for its effects on PI3K-driven vascular malformations. In a preclinical model involving mice with Pik3ca-driven endothelial cell hyperproliferation, low doses of this compound were found to prevent and even induce regression of vascular malformations. This was assessed through various metrics including vascular area and endothelial cell proliferation rates .

Proteus Syndrome

A phase 0/1 pilot study evaluated this compound's pharmacodynamics in patients with Proteus syndrome, a condition caused by a mosaic gain-of-function mutation in AKT1. The study aimed to determine an appropriate dosing strategy while monitoring the reduction of phosphorylated AKT levels in affected tissues. Results indicated that a dose of 5 mg/m²/day led to a 50% reduction in pAKT levels in five out of six participants, suggesting potential efficacy while maintaining tolerability .

PIK3CA-Related Overgrowth Spectrum (PROS)

In another clinical trial focused on PROS, preliminary results highlighted this compound's potential as a targeted treatment for patients with PI3K/AKT-driven overgrowth diseases. The drug was well-tolerated and demonstrated encouraging safety profiles alongside clinical activity .

Case Studies

Recent case studies have provided insights into the clinical application of this compound. For instance, two pediatric patients with severe PROS exhibited notable improvements following treatment with this compound, including reductions in overgrowth symptoms and associated complications . These findings underscore the compound's promise as a therapeutic option for rare genetic disorders linked to dysregulated AKT signaling.

Propriétés

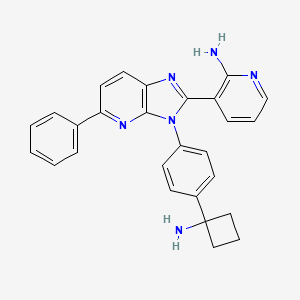

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFMVVHMKGFCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313881-70-7 | |

| Record name | Miransertib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miransertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.